molecular formula C19H20F3N5O2 B10905562 Ethyl 2-(3-cyclopropyl-6-(1-ethyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate

Ethyl 2-(3-cyclopropyl-6-(1-ethyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate

Cat. No.: B10905562
M. Wt: 407.4 g/mol
InChI Key: LXQBQZHBVUVANW-UHFFFAOYSA-N
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Description

Ethyl 2-(3-cyclopropyl-6-(1-ethyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core, a trifluoromethyl group, and a cyclopropyl ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-cyclopropyl-6-(1-ethyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate typically involves multiple steps:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-b]pyridine ring system.

    Introduction of the Trifluoromethyl Group: This can be achieved through nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Cyclopropyl Group Addition: The cyclopropyl group is typically introduced via cyclopropanation reactions, which may involve the use of diazo compounds and transition metal catalysts.

    Esterification: The final step involves esterification to form the ethyl acetate moiety, often using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The trifluoromethyl group and other substituents can be involved in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides, nucleophiles, and electrophiles under various conditions (acidic, basic, or neutral) are employed.

Major Products

The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

Ethyl 2-(3-cyclopropyl-6-(1-ethyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Studies: The compound is used in studies to understand its effects on various biological pathways and its potential as a lead compound for drug development.

    Chemical Research: It serves as a model compound for studying the reactivity and properties of pyrazolo[3,4-b]pyridine derivatives.

    Industrial Applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(3-cyclopropyl-6-(1-ethyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the pyrazolo[3,4-b]pyridine core are crucial for binding to these targets, influencing biological pathways and exerting its effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(3-cyclopropyl-6-(1-methyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate
  • Ethyl 2-(3-cyclopropyl-6-(1-ethyl-1H-pyrazol-4-yl)-4-(methyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate

Uniqueness

Ethyl 2-(3-cyclopropyl-6-(1-ethyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate is unique due to the combination of its trifluoromethyl group, cyclopropyl ring, and pyrazolo[3,4-b]pyridine core. These features contribute to its distinct chemical properties and potential biological activities, setting it apart from similar compounds.

Properties

Molecular Formula

C19H20F3N5O2

Molecular Weight

407.4 g/mol

IUPAC Name

ethyl 2-[3-cyclopropyl-6-(1-ethylpyrazol-4-yl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetate

InChI

InChI=1S/C19H20F3N5O2/c1-3-26-9-12(8-23-26)14-7-13(19(20,21)22)16-17(11-5-6-11)25-27(18(16)24-14)10-15(28)29-4-2/h7-9,11H,3-6,10H2,1-2H3

InChI Key

LXQBQZHBVUVANW-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2=NC3=C(C(=C2)C(F)(F)F)C(=NN3CC(=O)OCC)C4CC4

Origin of Product

United States

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